3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one
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Overview
Description
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one is a chemical compound with the molecular formula C11H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutanone moiety
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyclobutanone under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylcyclobutanones.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-[4-(Methoxy)phenyl]cyclobutan-1-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-[4-(Fluoro)phenyl]cyclobutan-1-one: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications compared to its analogs.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWWQWDUGSHEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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